iodopyridin-2-aMine

Description

Significance of Halogenated Aminopyridines in Synthetic Methodologies

Halogenated aminopyridines are crucial building blocks in organic synthesis, valued for their role in constructing complex molecular architectures. The presence of both a halogen and an amino group on the pyridine (B92270) ring provides multiple reactive sites, allowing for selective functionalization. The iodine substituent is particularly reactive, making iodinated aminopyridines highly effective substrates in various transition metal-catalyzed cross-coupling reactions. nih.gov

These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov This capability is fundamental to the synthesis of a wide array of compounds, especially in the pharmaceutical and agrochemical industries. ijssst.infochemimpex.com The electron-deficient nature of the pyridine ring, combined with the electronic effects of the amino and iodo substituents, influences the reactivity and regioselectivity of these transformations. The versatility of halogenated aminopyridines enables chemists to develop novel bioactive molecules, such as antiviral and anticancer agents, and to create innovative functional materials. chemimpex.com

Historical Context of Iodopyridin-2-amine Discovery and Initial Characterization

The development of this compound and its isomers is closely tied to the broader history of halogenated pyridine chemistry. The initial impetus for the synthesis of these compounds came from the pharmaceutical industry's demand for novel heterocyclic intermediates. Early synthetic methods often involved multi-step processes that were hampered by low yields and a lack of selectivity.

A significant advancement in the synthesis of these compounds was the direct iodination of 2-aminopyridine (B139424). One modern, environmentally friendly approach involves dissolving 2-aminopyridine in water, followed by the gradual addition of iodine and then hydrogen peroxide. google.com This method avoids the use of organic solvents. google.com The evolution of more sophisticated halogenation techniques and a deeper understanding of the reactivity of the pyridine ring were crucial for developing reliable and efficient synthetic routes to specific isomers of this compound. These advancements have made compounds like 2-amino-5-iodopyridine (B21400) important and readily available intermediates for organic synthesis. google.com

Overview of Research Trajectories for this compound

Current research on this compound isomers is focused on their application as key intermediates in several high-value areas:

Pharmaceutical Synthesis : These compounds are vital for developing new therapeutic agents. For instance, 2-amino-5-iodopyridine is a precursor for novel ligands that target beta-amyloid aggregates, which are implicated in neurological disorders. sigmaaldrich.com The scaffold is also used in the synthesis of potential antiviral and anticancer drugs. chemimpex.com Similarly, 2-amino-3-iodopyridine (B10696) is employed in copper-catalyzed reactions to synthesize indole (B1671886) derivatives and other complex nitrogen-containing heterocycles. medchemexpress.com

Agrochemicals : The unique structure of iodopyridin-2-amines makes them valuable starting materials for creating new pesticides and herbicides, contributing to innovation in crop protection. chemimpex.com

Cross-Coupling Reactions : The high reactivity of the carbon-iodine bond makes these compounds ideal substrates for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse and complex molecules from a common starting material. For example, 3-halo-2-aminopyridines are used in C,N-cross coupling reactions to produce N³-substituted-2,3-diaminopyridines, which are themselves valuable in medicinal chemistry. nih.gov

Materials Science : The ability to functionalize the pyridine ring through the iodo group opens up possibilities for creating new functional materials with specific electronic or photophysical properties. chemimpex.com

The table below summarizes the properties of various this compound isomers.

| Property | 3-Iodopyridin-2-amine | 4-Iodopyridin-2-amine (B1322553) | 5-Iodopyridin-2-amine |

| Synonyms | 2-Amino-3-iodopyridine | 2-Amino-4-iodopyridine | 2-Amino-5-iodopyridine |

| CAS Number | 104830-06-0 sigmaaldrich.com | 552331-00-7 guidechem.com | 20511-12-0 sigmaaldrich.comnbinno.com |

| Molecular Formula | C₅H₅IN₂ sigmaaldrich.com | C₅H₅IN₂ guidechem.com | C₅H₅IN₂ sigmaaldrich.comnbinno.com |

| Molecular Weight | 220.01 g/mol sigmaaldrich.com | 220.01 g/mol | 220.01 g/mol sigmaaldrich.comnbinno.com |

| Physical State | Solid | Solid guidechem.com | White to tan powder/crystalline solid nbinno.com |

| Melting Point | Not specified | 88-92°C | 128-131°C nbinno.com |

Structure

3D Structure

Properties

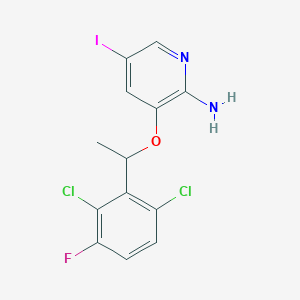

CAS No. |

756520-48-6 |

|---|---|

Molecular Formula |

C13H10Cl2FIN2O |

Molecular Weight |

427.04 g/mol |

IUPAC Name |

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine |

InChI |

InChI=1S/C13H10Cl2FIN2O/c1-6(11-8(14)2-3-9(16)12(11)15)20-10-4-7(17)5-19-13(10)18/h2-6H,1H3,(H2,18,19) |

InChI Key |

SROXKENAXWOWHM-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)I)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)I)N |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Iodopyridin 2 Amine

Direct Iodination Strategies for Pyridin-2-amine

Direct iodination involves the introduction of an iodine atom onto the 2-aminopyridine (B139424) ring using electrophilic iodinating agents. The success of these methods often hinges on achieving specific regioselectivity, typically at the C3 or C5 positions, due to the activating and directing effects of the amino group.

Regioselective Halogenation Approaches

The 2-amino group on the pyridine (B92270) ring is an activating substituent that directs electrophilic aromatic substitution (EAS) primarily to the C3 and C5 positions. sapub.orggcwgandhinagar.compearson.com While pyridine itself is deactivated towards EAS and substitution typically occurs at C3, the presence of the electron-donating amino group significantly enhances reactivity. sapub.orggcwgandhinagar.compearson.com The regioselectivity can be influenced by factors such as steric hindrance and electronic repulsion between charged species during the reaction. sapub.org Achieving a specific isomer, such as 2-amino-3-iodopyridine (B10696) or 2-amino-5-iodopyridine (B21400), requires careful selection of reagents and reaction conditions. google.com For instance, while some methods may yield mixtures of isomers or di-iodinated products, specific approaches aim to favor one over the other. google.com

Indirect Synthetic Pathways to Iodopyridin-2-amine

Indirect synthetic pathways involve transforming a pre-functionalized pyridine derivative or employing multi-step sequences to introduce the iodine atom and the amino group in a controlled manner.

One common indirect strategy involves starting from a halogenated 2-aminopyridine, such as a bromo- or chloro-substituted precursor, and performing a halogen exchange reaction or utilizing a Sandmeyer-type reaction. For example, 2-amino-5-bromopyridine (B118841) can serve as a precursor for synthesizing iodinated derivatives. ijssst.infogoogle.comresearchgate.net While direct halogen exchange (e.g., bromide to iodide) is less common for simple aromatic iodides compared to other methods, transformations involving diazotization of amino groups followed by iodide substitution are well-established. tpu.ru The Sandmeyer reaction, or related diazotization-iodination procedures, can be employed by converting a precursor amine to a diazonium salt, which is then reacted with an iodide source. tpu.ru For instance, a one-step process involving aprotic diazotization of amines using KI/NaNO₂/p-TsOH in acetonitrile (B52724) at room temperature has been developed for the synthesis of aromatic iodides and can be applicable to heterocyclic amines. tpu.ru

Multistep syntheses might involve building the pyridine ring with the iodine atom already incorporated or introducing the amino group after iodination. For example, a route to 2-amino-3-iodo-5-bromopyridine starts with 2-aminopyridine, undergoes bromination with N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine, followed by iodination using a potassium iodate (B108269) (KIO₃) and potassium iodide (KI) system in sulfuric acid. google.com This sequence yields the target compound with high purity and yield. google.com

Green Chemistry Principles in this compound Synthesis

Efforts in green chemistry aim to develop more sustainable and environmentally friendly methods for synthesizing this compound. This includes the use of less hazardous reagents, milder reaction conditions, and more efficient processes.

Reagent Selection: N-Iodosuccinimide (NIS) is often considered a convenient and relatively mild iodinating agent. researchgate.netnih.govresearchgate.netscispace.com Methods employing NIS in acetic acid via a grinding method have demonstrated high yields (94–99%) and selectivity under solvent-free conditions at room temperature, highlighting a greener approach. scispace.com

Solvent Usage: Reactions conducted in aqueous media or under solvent-free conditions are preferred for reducing environmental impact. nih.govscispace.comacs.org For example, iodine-catalyzed reactions in aqueous media or micellar systems have been explored for related imidazo[1,2-a]pyridine (B132010) syntheses, indicating a trend towards greener solvent choices. nih.govacs.org

Catalysis: The use of catalytic amounts of iodine or other catalysts, rather than stoichiometric reagents, is also a key aspect of green chemistry. nih.govnih.gov Iodine itself can act as a catalyst in certain transformations. nih.govnih.gov

Atom Economy and Waste Reduction: One-pot and tandem reaction sequences, which minimize isolation and purification steps, are favored for their atom economy and reduced waste generation. researchgate.netnih.gov The recovery and recycling of reagents or byproducts also contribute to a more sustainable process. google.com

Advanced Structural Elucidation and Spectroscopic Characterization of Iodopyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the connectivity and electronic environment of atomic nuclei. For iodopyridin-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR are essential.

Comprehensive ¹H and ¹³C NMR Assignments

¹H NMR spectroscopy reveals the number, type, and connectivity of hydrogen atoms. In this compound, distinct signals are expected for the amine protons (-NH₂) and the protons on the pyridine (B92270) ring. The exact chemical shifts are influenced by the position of the iodine atom and the electron-donating amino group. Based on studies of related isomers such as 3-iodo-2-aminopyridine and 5-iodo-2-aminopyridine, the following assignments are typical:

Amine Protons (-NH₂): These protons typically appear as a broad singlet in the ¹H NMR spectrum, often in the range of δ 4.5-5.5 ppm, due to their exchangeable nature and potential for hydrogen bonding. rsc.org

Pyridine Ring Protons: The protons on the pyridine ring (H3, H4, H5, H6, depending on the iodine's position) resonate in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns (doublets, triplets, etc.) and chemical shifts provide information about their relative positions and the electronic effects of the substituents. For example, in 2-amino-5-chloro-3-iodopyridine, the protons at positions 4 and 6 were observed as doublets around δ 7.98 and 7.84 ppm, respectively. rsc.org Similarly, for 2-amino-5-bromo-3-iodopyridine, signals at δ 8.05 and 7.95 ppm were assigned to ring protons. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are sensitive to the attached substituents. The carbon bearing the iodine atom (C-I) and the carbon bearing the amino group (C-NH₂) will exhibit characteristic shifts. For instance, in 2-amino-5-bromo-3-iodopyridine, ¹³C NMR data showed signals at δ 156.75, 148.72, 148.57, and 107.58 ppm, corresponding to ring carbons. rsc.org

Table 1: Representative ¹H NMR Assignments for this compound Isomers

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment/Notes | Reference |

| NH₂ | 4.5 - 5.5 | s (broad) | Exchangeable, sensitive to solvent and concentration | rsc.org |

| H6 | 7.8 - 8.2 | d | Aromatic proton, influenced by adjacent substituents | rsc.org |

| H4 | 7.8 - 8.2 | d or s | Aromatic proton, influenced by adjacent substituents | rsc.org |

| H3/H5 | Varies | Varies | Depending on iodine position, may be substituted or absent |

Table 2: Representative ¹³C NMR Assignments for this compound Isomers

| Carbon Position | Typical Chemical Shift (δ, ppm) | Assignment/Notes | Reference |

| C2 | 155 - 160 | Carbon bearing the amino group | rsc.org |

| C6 | 145 - 150 | Aromatic carbon | rsc.org |

| C4 | 145 - 150 | Aromatic carbon | rsc.org |

| C5 | 105 - 110 | Aromatic carbon, position of iodine or other substituent | rsc.org |

| C3 | Varies | Carbon bearing iodine, often quaternary | rsc.org |

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unequivocally assigning signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): COSY experiments establish ¹H-¹H scalar couplings, revealing which protons are vicinally coupled through bonds. This helps in tracing the proton network within the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded ¹H and ¹³C nuclei. This allows for the assignment of specific ¹H signals to their corresponding carbon atoms, directly linking proton chemical shifts to the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between protons and carbons separated by two or three bonds. This technique is particularly powerful for confirming the position of substituents, such as the iodine atom, by establishing long-range correlations between protons and carbons, thereby mapping the entire molecular framework. researchgate.net

Deuterium Exchange Studies

The amine protons (-NH₂) in this compound are acidic and readily undergo exchange with protic solvents, particularly deuterated solvents like D₂O or CD₃OD. By acquiring ¹H NMR spectra in the presence of D₂O, the signals corresponding to the amine protons will either disappear or become significantly broadened. This characteristic behavior is instrumental in unequivocally identifying the amine proton signals within the complex NMR spectrum, aiding in their assignment and confirming the presence of the amino functional group. researchgate.net

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present and their interactions.

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to display characteristic absorption or scattering bands corresponding to its functional groups:

N-H Stretching: The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations in the IR spectrum, usually appearing as medium to strong bands in the region of 3300-3500 cm⁻¹. researchgate.net

N-H Bending: The bending vibration of the amine group (scissoring mode) is generally observed around 1600-1650 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring typically appears in the fingerprint region, often around 1250-1350 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring itself gives rise to several characteristic stretching and bending vibrations, typically found in the 1400-1600 cm⁻¹ region (C=C and C=N stretching) and below 1000 cm⁻¹ (ring bending and C-H out-of-plane bending). The presence of the iodine atom might influence these frequencies slightly. researchgate.netresearchgate.net

While specific Raman data for this compound is not detailed in the provided snippets, Raman spectroscopy would complement IR by providing information on vibrations that are Raman-active, often including symmetric stretching modes of the ring and substituent groups.

Hydrogen Bonding Network Analysis

The amino group (-NH₂) can participate in hydrogen bonding, acting as both a hydrogen bond donor (via its N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). In solid-state or concentrated solutions, intermolecular hydrogen bonding can occur between the amino group of one molecule and the nitrogen atom of the pyridine ring or the amino group of another molecule. These interactions can influence the vibrational frequencies, often leading to a broadening and a red-shift (lower frequency) of the N-H stretching bands in IR spectra. While direct analysis of hydrogen bonding networks using these techniques for this compound is not explicitly detailed in the provided search results, changes in the N-H stretching band profiles can serve as indicators of such interactions. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For 5-iodo-2-aminopyridine (C₅H₅IN₂), the calculated monoisotopic mass is approximately 220.01 Da. HRMS analysis can confirm this empirical formula by matching the measured exact mass to the theoretical mass of C₅H₅IN₂. In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion, [M+H]⁺, is typically observed. For 5-iodo-2-aminopyridine, the [M+H]⁺ ion has been calculated to be at m/z 220.9576 umn.edu. Gas chromatography-mass spectrometry (GC-MS) has also identified the molecular ion peak at m/z 220 nih.gov.

Table 3.3.1: Key Mass Spectrometry Data for 5-Iodo-2-aminopyridine

| Ion Type | m/z (Calculated/Observed) | Formula/Description | Reference(s) |

| Molecular Ion | 220.01 / 220 | C₅H₅IN₂ | nih.gov |

| Protonated Ion | 220.9576 | [M+H]⁺ | umn.edu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion (e.g., the molecular ion) and analyzing the resulting fragment ions. This technique provides detailed information about the structure of the molecule. While specific, detailed MS/MS fragmentation pathways for the free base 5-iodo-2-aminopyridine are not extensively detailed in the provided search snippets, general fragmentation patterns for iodo-substituted aromatic compounds can be inferred.

The presence of the iodine atom is expected to significantly influence the fragmentation. A common fragmentation pathway for iodo-substituted aromatic compounds involves the loss of the iodine atom or hydrogen iodide (HI). For example, the loss of iodine (I•) from the molecular ion would yield a fragment corresponding to the 2-aminopyridine (B139424) radical cation (C₅H₅N₂⁺), with a mass-to-charge ratio of approximately 93. The loss of hydrogen iodide (HI) would result in a fragment with m/z 92. Related studies on similar iodinated compounds have shown the loss of iodine as a significant fragmentation event nih.gov. Further fragmentation could involve the cleavage of the pyridine ring or the loss of the amino group, leading to characteristic fragment ions that can be used to confirm the compound's identity and structural integrity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions. While direct crystallographic data for the free base 5-iodo-2-aminopyridine itself is not extensively detailed in the provided snippets, studies on its salts and complexes offer valuable insights into its solid-state behavior.

Unit Cell Parameters and Space Group Analysis

The bromide salt of 2-amino-5-iodopyridine (B21400), 2-amino-5-iodopyridinium bromide ((5IAPH)Br), has been structurally characterized. This salt crystallizes in the triclinic crystal system with the space group P1 iucr.orgresearchgate.net. The triclinic system is the least symmetric crystal system, and the P1 space group indicates a primitive lattice with no crystallographic symmetry elements beyond inversion. Specific unit cell parameters (a, b, c, α, β, γ) for this salt were not explicitly detailed in the provided snippets.

Reactivity and Mechanistic Pathways of Iodopyridin 2 Amine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the site of the iodine atom in iodopyridin-2-amine. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), or reaction with a nucleophile (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. While the Suzuki-Miyaura reaction is widely used, the coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation with electron-deficient heteroaryl boron derivatives and the rapid decomposition of these reagents through protodeboronation rsc.org.

Despite these challenges, efficient methods have been developed for the Suzuki-Miyaura coupling of 2-pyridyl derivatives. These methods often involve the use of specific ligands and bases to facilitate the reaction. For instance, the coupling of 2-pyridylboronates with aryl bromides has been successfully achieved using a catalyst system based on Pd₂(dba)₃ and phosphite or phosphine (B1218219) oxide ligands rsc.org. The choice of base is also critical, with potassium fluoride (KF) often being effective rsc.org.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

| Catalyst System | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | KF | Dioxane | Aryl and Heteroaryl Bromides | rsc.org |

It is important to note that while this provides a general framework, the specific conditions for coupling this compound would require optimization. The presence of the amino group can influence the electronic properties of the pyridine (B92270) ring and may require adjustments to the catalyst system and reaction parameters for optimal results.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base rsc.org. This reaction is a versatile tool for the synthesis of substituted alkenes. The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst rsc.org.

However, the application of the Heck reaction to substrates like 2-iodopyridine (B156620) can be challenging. Research has indicated that the presence of functional groups such as a 2-amino group on the iodinated aromatic ring can lead to catalyst poisoning rsc.org. This can significantly hinder the reaction's efficiency and yield.

Due to these challenges, specific and optimized protocols for the Heck coupling of this compound are not widely reported in the literature. Overcoming the catalyst poisoning effect of the amino group is a key hurdle that would need to be addressed through careful selection of catalysts, ligands, and reaction conditions.

Table 2: General Parameters for the Heck Reaction

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligands | Triphenylphosphine, BINAP |

| Base | Triethylamine, Potassium Carbonate |

| Solvents | Acetonitrile (B52724), DMF, NMP |

Note: The successful application of these general conditions to this compound is not guaranteed due to potential catalyst inhibition.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base nih.gov. This method is highly efficient for the synthesis of substituted alkynes and conjugated enynes nih.gov.

The reaction of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated, suggesting that a similar reactivity can be expected for this compound. In a study by Zhu et al. (2017), the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes was achieved in moderate to excellent yields nih.gov. The optimized conditions involved a palladium catalyst, a phosphine ligand, a copper(I) iodide additive, and an amine base in DMF at an elevated temperature nih.gov.

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature | Yields | Reference |

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100°C | 72% - 96% | nih.gov |

These conditions provide a strong starting point for the Sonogashira coupling of this compound, with the expectation of high reactivity due to the carbon-iodine bond being more reactive than a carbon-bromine bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products mdpi.com. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and subsequent reductive elimination to yield the arylated amine mdpi.com.

The development of various generations of catalyst systems has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines with aryl halides under increasingly mild conditions mdpi.com. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

While specific examples for the intermolecular Buchwald-Hartwig amination of this compound (where the amino group of another molecule displaces the iodine) are a key application, the existing amino group on the this compound can also influence the reaction when it is used as the aryl halide component. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using optimized Buchwald-Hartwig amination conditions, demonstrating the utility of this reaction with aminopyridine-containing substrates nih.gov.

Table 4: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent |

| Pd₂(dba)₃ | Xantphos | Sodium tert-butoxide | Toluene |

| Pd(OAc)₂ | BINAP | Cesium Carbonate | Toluene |

| PdCl₂(PPh₃)₂ | Xantphos | Sodium tert-butoxide | Toluene |

The efficiency and scope of palladium-catalyzed cross-coupling reactions involving this compound are highly dependent on the choice of ligand and palladium precursor. The development of specialized ligands has been instrumental in overcoming challenges associated with unreactive substrates or competing side reactions.

For instance, in Suzuki-Miyaura couplings of pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have proven to be highly active rsc.org. In Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands such as Xantphos or BINAP is common to promote the reductive elimination step and prevent β-hydride elimination nih.gov. The development of pre-formed palladium catalysts, where the ligand is already coordinated to the palladium center, can also improve reaction efficiency and reproducibility.

The optimization of the catalyst system often involves screening a variety of ligands and palladium sources, as well as adjusting the base, solvent, and temperature to achieve the desired outcome. The presence of the amino group in this compound can necessitate the use of ligands that are tolerant to this functional group and can prevent catalyst inhibition.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, offer an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. The Ullmann condensation involves the copper-promoted conversion of aryl halides to aryl ethers, thioethers, nitriles, and amines organic-chemistry.org. Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper organic-chemistry.org.

Modern advancements have led to the development of milder and more efficient copper-catalyzed systems, often employing ligands to facilitate the reaction at lower temperatures. These reactions are comparable to the Buchwald-Hartwig amination but can sometimes offer different reactivity and substrate scope organic-chemistry.org.

The coupling of nitrogen heterocycles with halopyridines has been achieved using a ligand-free Cu₂O catalyst with Cs₂CO₃ as the base mdpi-res.com. This protocol is applicable to a range of heterocycles, including those that can be challenging in palladium-catalyzed reactions due to their metal-chelating properties. For example, 2-acetylamino-5-iodopyridine has been successfully coupled in an Ullmann-type reaction, demonstrating the tolerance of copper catalysts to certain functional groups that might inhibit palladium catalysts nih.gov.

Table 5: Conditions for Copper-Catalyzed N-Arylation

| Copper Source | Ligand | Base | Solvent | Temperature | Reference |

| Cu₂O (ligand-free) | None | Cs₂CO₃ | DMSO | 110 °C | mdpi-res.com |

| CuI | DMEDA or TMEDA | K₃PO₄ | DMF | 110 °C | mdpi-res.com |

These copper-catalyzed methods provide a valuable alternative for the functionalization of this compound, particularly when seeking to avoid the use of palladium or when dealing with substrates that are incompatible with palladium-based systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a fundamental reaction class. It typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is restored upon the departure of the leaving group. For pyridines, the ring nitrogen can stabilize the negative charge in the intermediate, facilitating the reaction at the C2 and C4 positions. stackexchange.comyoutube.com

Direct replacement of the iodine atom at the C5 position of 5-iodopyridin-2-amine via a classical SNAr mechanism is challenging. This position is meta to the ring nitrogen and therefore not electronically activated for nucleophilic attack in the same way as the ortho and para positions. uci.edu For SNAr to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govuci.edu

However, the reactivity of halopyridines in nucleophilic substitution is highly dependent on the nucleophile and reaction conditions. Studies on various 2-halopyridines have shown different orders of leaving group ability depending on the nucleophile. sci-hub.se

With Sulfur Nucleophiles: The reactivity order is I > Br > Cl > F. This suggests that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se

With Oxygen Nucleophiles: The reactivity order is F > Cl > Br > I. This indicates that the initial attack of the nucleophile is the rate-determining step, favored by the high electronegativity of fluorine which makes the attached carbon more electrophilic. sci-hub.senih.gov

While direct SNAr at the C5-iodo position is not commonly reported, alternative palladium-catalyzed cross-coupling reactions are the preferred method for its substitution.

| Nucleophile Type | Halogen Reactivity Order | Inferred Rate-Determining Step |

|---|---|---|

| Sulfur (e.g., PhSNa, MeSNa) | I > Br > Cl > F | Elimination (Leaving Group Departure) |

| Oxygen (e.g., PhCH₂OH) | F > Cl > Br > I | Addition (Nucleophilic Attack) |

Reaction conditions play a critical role in controlling the outcome and selectivity of nucleophilic substitutions on heteroaromatic rings. Key factors include the solvent, temperature, and the nature of the nucleophile.

Solvent: Polar aprotic solvents like DMSO, NMP, and HMPA are often used to facilitate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. sci-hub.se

Temperature: Many SNAr reactions require heating to overcome the activation energy associated with the disruption of aromaticity in the intermediate step. youtube.com Microwave heating has been demonstrated to significantly reduce reaction times for substitutions on halopyridines. sci-hub.se

Nucleophile: The nature of the nucleophile can dramatically influence regioselectivity in poly-substituted systems. For instance, in the amination of 2,4-dichloropyrimidines, selectivity can be shifted from the C4 position to the C2 position by using tertiary amine nucleophiles instead of secondary amines. nih.gov While 5-iodopyridin-2-amine has only one halogen, the choice of nucleophile is still crucial for achieving the desired reaction and avoiding side reactions, such as derivatization of the amino group.

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

While the pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS), the presence of the powerful electron-donating amino group at the C2 position significantly activates the ring for such reactions. youtube.comsapub.org The -NH2 group is an ortho, para-director. In the context of 2-aminopyridine (B139424), it directs incoming electrophiles to the C3 and C5 positions.

For 5-iodopyridin-2-amine, the C5 position is already occupied. Therefore, electrophilic substitution is strongly directed to the C3 position. The iodine atom at C5 is a deactivating group but also directs ortho and para, which in this case would be the C4 and C6 positions (relative to the iodine). However, the directing effect of the amino group is dominant.

This regioselectivity is demonstrated in the synthesis of 2-amino-5-bromo-3-iodopyridine, where 2-amino-5-bromopyridine (B118841) is iodinated at the C3 position. ijssst.info Common EAS reactions applicable to 5-iodopyridin-2-amine would include nitration, halogenation, and sulfonation, with the electrophile expected to add at the C3 position.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Site of Substitution |

|---|---|---|---|---|

| -NH₂ | C2 | Activating, Electron-Donating | Ortho (C3), Para (C5) | C3 |

| -I | C5 | Deactivating, Electron-Withdrawing (Inductive) | Ortho (C4, C6), Para (N/A) |

Cyclization Reactions Involving this compound as a Precursor

The dual functionality of 5-iodopyridin-2-amine, possessing both a nucleophilic amino group and a reactive iodo group, makes it an excellent precursor for the synthesis of fused heterocyclic ring systems. The typical strategy involves a transition-metal-catalyzed cross-coupling reaction at the C5-iodo position to introduce a side chain, followed by an intramolecular cyclization reaction involving the C2-amino group.

This approach provides access to a wide variety of fused pyridines, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines, which are important scaffolds in medicinal chemistry. researchgate.net For example, a potent anthelmintic agent, methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate, was synthesized via a one-step condensation involving a substituted 2-aminopyridine. sigmaaldrich.com

A general synthetic route could involve:

Palladium-catalyzed Sonogashira coupling: Reaction of 5-iodopyridin-2-amine with a terminal alkyne to form a 5-alkynyl-2-aminopyridine intermediate.

Intramolecular Cyclization: The amino group attacks the alkyne, often promoted by a catalyst (e.g., copper or gold salts) or under thermal conditions, to form a new five- or six-membered ring fused to the pyridine core.

Derivatization of the Amino Group

The primary amino group at the C2 position is nucleophilic and readily undergoes reactions with a variety of electrophiles. Common derivatizations include acylation, alkylation, and sulfonylation. These reactions are not only useful for synthesizing new compounds but also for protecting the amino group or modifying its electronic properties during multi-step syntheses.

Acylation: The reaction with acyl chlorides or anhydrides yields N-(5-iodopyridin-2-yl)amides. Acetylation is frequently employed to reduce the activating effect of the amino group, thereby allowing for more controlled subsequent reactions like monohalogenation. sapub.org

Alkylation: The amino group can be alkylated using alkyl halides. This reaction can be difficult to control, as over-alkylation to form secondary and tertiary amines can occur.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base produces N-(5-iodopyridin-2-yl)sulfonamides. This reaction is analogous to the Hinsberg test for primary amines. The synthesis of 2-sulfonamido-5-aminopyridines has been reported in the literature, demonstrating the feasibility of this transformation.

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Acylation | Acyl Halide / Anhydride | Acetyl Chloride / Acetic Anhydride | Amide |

| Alkylation | Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide |

Formation of Imines and Related Functionalities

The primary amino group of this compound allows it to participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of carbon-nitrogen double bond formation and proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The general transformation involves the reaction of the primary amine with a carbonyl compound, typically under acid catalysis, to form a hemiaminal intermediate, which then dehydrates to yield the final imine and a molecule of water. wikipedia.org

The reactivity of the amino group in this compound is influenced by the electronic properties of the pyridine ring and the iodine substituent. The parent compound, 2-aminopyridine, readily forms Schiff bases with a variety of carbonyl compounds. The reaction is reversible and often driven to completion by the removal of water. wikipedia.org The pH must be carefully controlled; the reaction is typically fastest in mildly acidic conditions (pH ~5), which are sufficient to protonate the carbonyl oxygen and the hydroxyl group of the hemiaminal intermediate for elimination, but not so acidic as to completely protonate the amine nucleophile, rendering it unreactive. libretexts.org

The presence of an iodine atom on the pyridine ring is expected to modulate this reactivity. As a halogen, iodine exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). For halogens, the inductive effect typically dominates, reducing the electron density of the pyridine ring. This, in turn, decreases the basicity and nucleophilicity of the exocyclic amino group. Consequently, this compound is expected to be a weaker nucleophile than 2-aminopyridine, which may lead to slower rates of imine formation. This reduced reactivity has been noted in related systems, where halo-substituted aminopyridines can present challenges in reactions involving the amino group's nucleophilicity. nih.gov However, the condensation is still a feasible and widely used reaction for functionalizing this class of compounds.

The standard protocol for synthesizing Schiff bases from 2-aminopyridine derivatives involves reacting the amine with the corresponding aldehyde or ketone in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of a weak acid like glacial acetic acid.

Table 1: Representative Conditions for Schiff Base Formation with 2-Aminopyridine Derivatives

| Amine Reactant | Carbonyl Reactant | Catalyst | Solvent | Conditions | Reference |

| 2-Aminopyridine | Substituted Benzaldehydes | Glacial Acetic Acid | Methanol / Ethanol | Stirring at room temp. | |

| 2-Aminopyridine | Pyrazole-4-carbaldehyde derivatives | Glacial Acetic Acid | Ethanol | Reflux | |

| 2-Aminopyridine | Furfuraldehyde | Not specified | Ethanol | Reflux | |

| Ofloxacin | 2-Aminopyridine-3-carboxylic acid | Not specified | Ethanol | Reflux | ajol.info |

This table is illustrative of conditions used for the parent 2-aminopyridine system, which are adaptable for its iodinated analogues.

Radical Reactions and Single-Electron Transfer Processes

This compound possesses multiple functionalities that can engage in radical reactions and single-electron transfer (SET) processes. The reactivity can be centered on the aminopyridine core or be directly influenced by the iodine substituent. The generation of amine radical cations via SET is a common pathway, typically initiated by chemical oxidants or, more recently, by visible-light photoredox catalysis. beilstein-journals.orgsigmaaldrich.comdoaj.org

Upon single-electron oxidation, this compound would form the corresponding aminyl radical cation. The fate of this intermediate is dictated by several competing pathways, including deprotonation to form an α-amino radical or hydrogen atom abstraction. beilstein-journals.orgprinceton.edu Pulse radiolysis studies on the parent 2-aminopyridine have shown that it is relatively difficult to oxidize via a one-electron process compared to its isomer, 3-aminopyridine. doi.org This suggests a higher oxidation potential for the 2-aminopyridine scaffold, which would necessitate a sufficiently strong oxidant or a potent photocatalyst to initiate a SET event. The electron-withdrawing nature of the iodine substituent would likely further increase this oxidation potential, making the SET process more challenging compared to the non-iodinated parent compound.

Alternatively, the carbon-iodine bond offers a distinct avenue for radical reactivity. The C–I bond is relatively weak and susceptible to homolytic cleavage upon irradiation with light or through interaction with radical initiators. This can lead to the formation of a pyridyl radical. More significantly, the iodine atom can mediate radical processes. In cooperative catalysis systems involving molecular iodine and a photoredox catalyst, N-iodo intermediates can be formed in situ. nih.govnih.gov Homolytic cleavage of the N–I bond, often induced by visible light, generates an N-centered amidyl radical. nih.govnih.gov This radical can then undergo subsequent reactions, such as intramolecular 1,5-hydrogen atom transfer (1,5-HAT), to functionalize remote C–H bonds. nih.govlibretexts.org This pathway is particularly relevant for derivatives of this compound where the amine is part of a larger structure, such as a sulfonamide.

Furthermore, the pyridine ring itself, particularly when activated as a pyridinium salt, can act as an efficient trap for alkyl radicals in chain reactions. nih.gov This reactivity highlights the capacity of the heterocyclic core to participate in homolytic aromatic substitution.

Table 2: Reactivity of Aminopyridine Derivatives in Oxidative and Radical Processes

| Compound | Reagent/Method | Observed Intermediate/Reaction | Key Finding | Reference |

| 2-Aminopyridine | Pulse Radiolysis (SO₄⁻ radical) | Aminyl Radical Cation | Oxidation is difficult compared to 3-aminopyridine. | doi.org |

| 3-Aminopyridine | Pulse Radiolysis (N₃, Br₂⁻, SO₄⁻ radicals) | Aminyl Radical Cation | Readily undergoes one-electron oxidation. | doi.org |

| N-aryltetrahydroisoquinolines | Visible Light Photoredox Catalysis | Amine Radical Cation → Iminium Ion | General pathway for amine oxidation. | beilstein-journals.org |

| Sulfonamides | I₂ / Visible Light Photoredox Catalysis | N-Iodo Intermediate → Amidyl Radical | Cooperative catalysis enabling C-H amination via 1,5-HAT. | nih.gov |

Computational and Theoretical Chemistry Studies on Iodopyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of many-body systems, particularly molecules. It is employed to determine the ground-state energy of a system from its electron density. For iodopyridin-2-amine, DFT calculations are utilized to predict and analyze various molecular properties.

Geometry Optimization and Electronic Structure Analysis

Studies on related pyridine (B92270) derivatives, such as 2-amino-5-chloropyridine (B124133), have employed DFT with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to optimize molecular geometry and analyze electronic properties like Mulliken atomic charge distribution researchgate.netnih.gov. While specific DFT geometry optimizations for this compound are not extensively detailed in the provided search results, the general approach involves using functionals like B3LYP and basis sets like LANL2DZ or cc-pVTZ, which are standard in computational chemistry for such heterocyclic systems researchgate.netnih.govresearchgate.netacs.org. These calculations help in understanding the molecule's stability and how substituents like iodine and the amino group influence the electron distribution within the pyridine ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, a key component of DFT, examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a critical descriptor of a molecule's reactivity, electronic stability, and optical properties. A smaller HOMO-LUMO gap generally indicates higher reactivity and potential for charge transfer.

For molecules like 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, FMO analysis has been used to study molecular reactivity and stability nih.gov. The study on 2-amino-5-chloropyridine also mentions the calculation of FMOs as part of its DFT analysis researchgate.net. While specific FMO data (e.g., HOMO/LUMO energies or gap values) for this compound are not directly presented in the search results, this analysis is a standard procedure to predict its chemical behavior, such as its susceptibility to electrophilic or nucleophilic attack and its potential as a charge-transfer material.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. This includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For related compounds, studies have shown good agreement between calculated and experimental FTIR and FT-Raman spectra after scaling the computed frequencies researchgate.netnih.govresearchgate.net. For instance, the vibrational frequencies of 2-amino-5-chloropyridine were calculated using DFT with 6-31G(d,p) and 6-311+G(2d,2p) basis sets and found to be in good agreement with experimental FTIR and FT-Raman spectra researchgate.net. Similarly, a study on 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine involved calculating vibrational frequencies and assigning them based on Potential Energy Distribution (PED) nih.gov. While specific NMR chemical shift predictions for this compound are not explicitly detailed in the provided snippets, the methodologies used for other substituted pyridines demonstrate the capability of DFT to predict these values, aiding in the structural elucidation and characterization of the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can explore conformational changes, solvation effects, and dynamic properties.

Solvent Effects on Reactivity

The presence of a solvent can significantly influence a molecule's reactivity by altering its electronic structure, stabilizing transition states, or affecting the solvation of reactants and products. MD simulations, often coupled with quantum mechanics (QM) methods (QM/MM), can model these solvent effects. For example, one study noted that "Due to the solvent effect, a lower gas phase energy gap was observed" in the context of FMO analysis for a related imidazole (B134444) derivative researchgate.net. While direct MD studies on solvent effects for this compound are not detailed, this indicates the recognized impact of solvation on electronic properties and reactivity, which MD simulations are well-suited to investigate.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in dissecting the step-by-step processes of chemical reactions involving this compound. These methods allow researchers to explore potential energy surfaces, identify key intermediates, and understand the factors governing reaction outcomes.

Transition State Identification and Energy Barriers

Identifying transition states (TSs) and quantifying their associated energy barriers is fundamental to understanding reaction kinetics. DFT calculations enable the precise localization of these high-energy, short-lived species that represent the highest energy points along a reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, directly correlates with the reaction rate. For reactions involving this compound, such as cross-coupling reactions or nucleophilic substitutions, computational studies aim to pinpoint the TS structures and their corresponding energy barriers. For instance, studies on similar pyridine derivatives suggest that transition states in palladium-catalyzed cross-coupling reactions can be computationally identified, providing activation energies that can be compared with experimental kinetic data researchgate.netpeerj.com. While specific energy barrier data for this compound in various reactions is not extensively detailed in the provided literature, the general methodology involves optimizing structures at the transition state using DFT, followed by intrinsic reaction coordinate (IRC) calculations to confirm the connectivity to reactants and products peerj.com.

Reaction Coordinate Mapping

Reaction coordinate mapping provides a visual and quantitative representation of how a chemical system transforms from reactants to products. This involves tracing the minimum energy pathway on the potential energy surface, often depicted as a plot of energy versus the reaction coordinate. For reactions involving this compound, mapping the reaction coordinate can reveal critical bond-forming or bond-breaking events, the emergence and disappearance of intermediates, and the precise geometry at the transition state. Studies on related heterocyclic systems demonstrate the utility of reaction coordinate mapping in elucidating complex reaction mechanisms, such as those involving cyclization or rearrangements, by illustrating the movement of atoms and electrons along the reaction pathway researchgate.netrsc.orgpku.edu.cn.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical correlations between the chemical structure of a molecule and its physical or chemical properties. For this compound, QSPR models can predict its reactivity, solubility, or other relevant characteristics based on calculated molecular descriptors. These studies often involve generating a set of molecular descriptors (e.g., topological, electronic, quantum chemical) for a series of compounds, including this compound and its analogs, and then using statistical methods (like regression analysis) to build predictive models.

Research on related 2-aminopyridine (B139424) derivatives has explored QSPR models to predict their inhibitory activity against enzymes like nitric oxide synthases nih.govajrconline.org. These studies identified pharmacophore properties such as the presence of acceptor, donor, aliphatic, and aromatic features as crucial for activity. While direct QSPR studies specifically focused on the chemical reactivity or physical properties of this compound are not extensively detailed in the provided search results, the general approach involves using computational software to generate descriptors and then applying statistical techniques. For example, QSPR models have been developed for substituted 2-aminopyridines to understand structural requirements for biological activity, which can be extrapolated to predict general reactivity trends or properties nih.govajrconline.orgresearchgate.netrsc.org.

Applications of Iodopyridin 2 Amine in Advanced Organic Synthesis and Materials Science

Iodopyridin-2-amine as a Versatile Synthetic Building Block

The utility of this compound in synthetic chemistry is primarily derived from its identity as a "building block"—a pre-functionalized scaffold that simplifies the construction of more elaborate molecules. nbinno.comnih.govrsc.org The presence of both a reactive C-I bond and an amino group allows for a wide range of chemical transformations. The iodine atom, in particular, serves as an excellent leaving group in numerous transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

This compound is a key intermediate in the synthesis of complex heterocyclic systems, which are central to medicinal chemistry and materials science. The reactivity of the C-I bond is frequently exploited in palladium- and copper-catalyzed reactions to build fused ring systems and other intricate molecular frameworks. medchemexpress.comnih.gov

Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, crucial for creating rigid, linear structures.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines, expanding the molecular complexity. nih.gov

Copper-Catalyzed Reactions: Used in specific cyclization strategies, such as the synthesis of indole (B1671886) derivatives from couplings with formyl compounds. medchemexpress.com

These methodologies allow chemists to use this compound as a starting point for constructing a variety of complex heterocycles, including pyrido[2,3-d]pyrimidines, carbolines, and other fused polyheterocyclic structures. mdpi.comnih.govresearchgate.net The amino group on the pyridine (B92270) ring can either participate directly in the cyclization process or be used as a handle for subsequent functionalization after the core heterocyclic system has been assembled. nih.gov

Table 1: Synthesis of Complex Heterocyclic Systems Using this compound and Analogs

| Resulting Heterocycle Type | Synthetic Reaction | Catalyst System | Description |

| Substituted Pyridines | Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | The iodo group is replaced with an aryl or vinyl group from a boronic acid, functionalizing the pyridine core. |

| Alkynylpyridines | Sonogashira Coupling | Palladium/Copper (e.g., PdCl₂(PPh₃)₂, CuI) | A terminal alkyne is coupled at the iodo position, creating a C-C triple bond. |

| N-Aryl-2-aminopyridines | Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | An amine is coupled at the iodo position to form a new C-N bond, leading to more complex amine structures. nih.gov |

| Indole Derivatives | Copper-Catalyzed Cyclization | Copper (e.g., CuI) | The aminopyridine is coupled with a formyl derivative to construct an indole ring system. medchemexpress.com |

| Pyrido[1,2-a]thieno[3,2-e]pyrimidines | Condensation/Cyclization | Base-catalyzed | While not a direct coupling, aminopyridine analogs are used in multi-step sequences to build these complex fused systems. nih.gov |

The distinct reactivity of the iodo and amino groups makes this compound an ideal scaffold for building multi-functional molecules. The two sites can be addressed with orthogonal chemical strategies, meaning one group can be reacted selectively without affecting the other. klinger-lab.de

For instance, the iodine atom can undergo a palladium-catalyzed cross-coupling reaction to introduce one functional moiety (e.g., a fluorescent tag or a pharmacophore). Subsequently, the amino group can be modified through acylation, alkylation, or condensation to attach a second, different functional group (e.g., a water-solubilizing group or a reactive handle for bioconjugation). This step-wise approach allows for the precise and controlled construction of molecules with tailored properties, which is particularly valuable in drug discovery and the development of chemical probes. nih.gov

Role in the Synthesis of Ligands for Catalysis

The 2-aminopyridine (B139424) framework is a well-established chelating motif in coordination chemistry and is frequently used in the design of ligands for metal catalysts. nih.gov this compound serves as an excellent precursor for creating novel and customized pyridine-based ligands, as the iodo-position provides a convenient point for modification.

The synthesis of new ligands often involves the strategic introduction of various functional groups to fine-tune the steric and electronic properties of the resulting metal complex. Starting with this compound, chemists can use cross-coupling reactions to attach phosphine (B1218219), amine, or other coordinating groups at the iodo-position. This transforms the simple 2-aminopyridine scaffold into a more complex, potentially multidentate ligand. semanticscholar.orgnih.gov

For example, coupling with a diphenylphosphine (B32561) group can create a P,N-bidentate ligand, which is a privileged structure in catalysis. The ability to systematically vary the substituent introduced at the iodo-position allows for the creation of a library of related ligands, which can then be screened to find the optimal one for a specific catalytic transformation.

Table 2: Design of Pyridine-Based Ligands from this compound Precursors

| Ligand Type | Synthetic Strategy at Iodo-Position | Resulting Coordinating Atoms | Potential Catalytic Metal |

| Bidentate P,N Ligand | Buchwald-Hartwig or Ullmann coupling with a phosphine | Phosphorus, Nitrogen | Palladium, Rhodium, Nickel |

| Bidentate N,N' Ligand | Suzuki coupling with a pyridineboronic acid | Nitrogen, Nitrogen' | Ruthenium, Iridium, Copper |

| Tridentate P,N,N' Ligand | Multi-step synthesis involving coupling and further functionalization | Phosphorus, Nitrogen, Nitrogen' | Iron, Cobalt, Rhodium |

| Chiral Ligands | Coupling with a chiral moiety (e.g., a chiral phosphine or amine) | Varies | Rhodium, Iridium (for asymmetric catalysis) |

Ligands derived from this compound can be applied in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the synthesized ligand coordinates to a metal center (e.g., rhodium, palladium, or iridium) to form a soluble, catalytically active complex. researchgate.net These complexes can catalyze a wide range of organic reactions, such as hydrogenation, hydroformylation, and cross-coupling. researchgate.net

For heterogeneous catalysis, the ligand can be anchored to a solid support, such as a polymer resin or silica (B1680970) gel. The this compound building block is particularly useful here; it can first be attached to the support via its amino group, leaving the reactive iodine atom exposed. A catalytically active metal complex can then be built upon this tethered ligand. Alternatively, a complete ligand can be synthesized and then immobilized. This approach leads to catalysts that are easily separated from the reaction mixture and can be recycled, offering significant environmental and economic advantages.

Integration into Advanced Materials and Polymers

The unique chemical handles on this compound make it a valuable component for the synthesis of advanced functional materials and polymers. klinger-lab.debldpharm.com Its incorporation can bestow specific chemical, electronic, or responsive properties upon the final material.

There are two primary strategies for integrating this building block into a polymer system:

As a Monomer: The amino group can act as a reactive site in polymerization reactions. For example, it can react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymer chain would feature pendant iodo-pyridine units along its backbone. These iodo groups serve as reactive sites for post-polymerization modification, allowing the polymer's properties to be tailored via cross-coupling reactions. klinger-lab.de

As a Functionalizing Agent: this compound can be grafted onto an existing polymer or material surface. For instance, the amino group can react with polymers containing electrophilic groups like epoxides or acyl chlorides. This attaches the iodopyridine moiety to the material. The remaining iodine atom can then be used to introduce other functionalities.

The pyridine nitrogen and the amino group can chelate metal ions, making materials functionalized with this moiety useful for metal sequestration or as solid-supported catalysts. The pyridine unit can also impart pH-responsiveness to a material, as the pyridine nitrogen can be protonated and deprotonated, changing the material's charge and solubility. These properties are highly sought after for applications in sensors, smart materials, and controlled-release systems.

Monomer for Polymer Synthesis (e.g., functionalized polymers)

The structure of this compound lends itself to applications in polymer chemistry, where it can be incorporated as a monomer to introduce specific functionalities into the polymer backbone or as side chains. Polymers containing amine groups are highly valued for their capacity to conjugate or complex with a variety of molecules. rsc.org

The primary amine group on the pyridine ring can participate in polymerization reactions, such as polycondensation or polyaddition, to form the main polymer chain. For instance, it can react with difunctional compounds like diacyl chlorides or diisocyanates to yield polyamides or polyureas, respectively.

Furthermore, the iodo-substituent provides a reactive handle for post-polymerization modification. This is particularly advantageous for creating functionalized polymers with precisely controlled architectures. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, a wide array of functional groups can be grafted onto the polymer chain. scirp.orgresearchgate.net This approach allows for the synthesis of polymers with tailored properties, such as enhanced solubility, thermal stability, or specific binding capabilities. For example, the introduction of chromophores or electronically active moieties can lead to materials with interesting photophysical properties.

The synthesis of amine-functionalized polymers is a significant area of research, and using initiators or monomers with protected amine groups is a common strategy to control the polymerization process. rsc.orgresearchgate.net

Components in Supramolecular Assemblies

The iodine atom in this compound can act as a halogen-bond donor, a feature that is increasingly being exploited in the field of supramolecular chemistry and crystal engineering. beilstein-journals.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govacs.org These interactions are highly directional and their strength is tunable, making them excellent tools for the rational design of complex supramolecular architectures. nih.gov

In the context of this compound, the iodine atom can form halogen bonds with various halogen-bond acceptors, such as the nitrogen atom of another pyridine ring or other Lewis basic sites. nih.govacs.org This directional interaction can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The strength of the halogen bond follows the trend I > Br > Cl, making iodine a particularly effective halogen-bond donor. nih.gov

The combination of halogen bonding with other non-covalent interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, allows for the construction of robust and intricate supramolecular networks. nih.gov This hierarchical assembly, where different non-covalent interactions work in concert, is a powerful strategy for creating novel materials with emergent properties, such as liquid crystals, gels, and porous solids.

Table 1: Comparison of Halogen and Hydrogen Bonding

| Feature | Halogen Bonding | Hydrogen Bonding |

|---|---|---|

| Directionality | Highly directional | Less directional (for single bonds) |

| Tunability | Strength can be tuned by changing the halogen atom (I > Br > Cl) or the electron-withdrawing nature of the scaffold. nih.gov | Strength is tuned by the electronegativity of the atoms involved. |

| Hydrophobicity | Tends to be hydrophobic. nih.gov | Tends to be hydrophilic. |

| Donor Atom Size | Larger atomic size (e.g., Iodine van der Waals radius is 1.98 Å). nih.gov | Smaller atomic size (Hydrogen van der Waals radius is 1.20 Å). nih.gov |

Optoelectronic Material Precursors

Pyridine and its derivatives are important components in the synthesis of organic materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The electron-deficient nature of the pyridine ring imparts desirable electronic properties to these materials.

This compound serves as a key precursor for such materials due to the reactivity of the carbon-iodine bond. This bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the complex conjugated systems required for optoelectronic functionality. scirp.org For instance, the Sonogashira coupling of this compound with terminal alkynes can be used to synthesize extended π-conjugated molecules. scirp.orgresearchgate.netmdpi.com Similarly, Suzuki coupling with boronic acids allows for the introduction of various aryl or heteroaryl groups, enabling the fine-tuning of the material's electronic and optical properties, such as the absorption and emission wavelengths.

The amino group can also play a role in modulating the electronic properties of the final material through its electron-donating character. It can also serve as a site for further functionalization to improve properties like solubility, processability, and intermolecular interactions in the solid state.

Analytical Reagent in Chemical Methodologies (e.g., derivatization for chromatography)

In analytical chemistry, particularly in chromatography, derivatization is a common strategy to enhance the detectability and improve the separation of analytes. google.com Aminopyridines, including isomers of this compound, can be the target of such derivatization procedures, especially when analyzing for trace-level impurities in pharmaceutical products.

While this compound itself is not typically used as a derivatizing agent, it is an analyte that may require derivatization prior to analysis by methods like High-Performance Liquid Chromatography (HPLC). helixchrom.comcmes.org Many simple amines and aminopyridines exhibit poor retention on reversed-phase HPLC columns and may lack a strong chromophore for UV detection. nih.gov

Pre-column derivatization can be employed to overcome these challenges. For example, the primary amino group of this compound can be reacted with a derivatizing agent to introduce a bulky, non-polar group, thereby increasing its retention on a C18 column. Furthermore, if the derivatizing agent contains a chromophore or fluorophore, the sensitivity of detection can be significantly enhanced.

Table 2: Common Derivatization Strategies for Amines in HPLC

| Derivatizing Agent Class | Purpose | Example Reagent |

|---|---|---|

| Acylating Agents | Introduce a chromophore and increase hydrophobicity. | 4-Iodobenzoyl chloride rsc.org |

| Chloroformates | Improve chromatographic behavior and introduce a UV-active group. | Dansyl chloride |

| Isothiocyanates | Form thioureas which are often UV-active and well-retained. | Phenyl isothiocyanate |

| Aldehydes/Ketones | Form Schiff bases, often with fluorescent properties. | o-Phthalaldehyde (OPA) |

Development of Molecular Probes for Chemical Research (non-biological)

The development of molecular probes for the detection and quantification of various chemical species is a crucial aspect of chemical research. The scaffold of this compound provides a versatile platform for the synthesis of such probes.

The core structure can be systematically modified to create a molecule with a specific recognition site and a signaling unit. The amino group can act as a binding site for certain analytes or can be functionalized to introduce a more complex receptor moiety. The pyridine nitrogen can also participate in analyte binding, particularly for metal ions.

The iodo-substituent is a key feature for the installation of the signaling component of the probe. Through cross-coupling reactions, various fluorophores or chromophores can be readily attached to the pyridine ring. The choice of the signaling unit allows for the development of probes that operate through different mechanisms, such as fluorescence turn-on/turn-off, colorimetric changes, or ratiometric sensing. The ability to easily modify the structure of this compound allows for the rational design of probes with high selectivity and sensitivity for a wide range of non-biological analytes.

Derivatives and Analogues of Iodopyridin 2 Amine: Synthesis and Reactivity

Synthesis of Substituted Iodopyridin-2-amine Analogues

The synthesis of substituted this compound analogues is a critical area of research, enabling the fine-tuning of the molecule's properties for various applications in medicinal chemistry and materials science. Substitutions can be introduced on the pyridine (B92270) ring or by modifying the amino group.

Introducing alkyl, aryl, and heteroaryl groups onto the pyridine ring of this compound can be achieved through several synthetic strategies. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl substituents by reacting an appropriately protected this compound derivative with a corresponding boronic acid or ester. researchgate.netnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Another approach involves the functionalization of 2-halopyridine N-oxides with Grignard reagents, which allows for facile arylation, alkenylation, and alkylation. nih.gov This method can provide a route to C2/C6 regioselective functionalization of the pyridine ring. Furthermore, direct C-H functionalization strategies are emerging as an efficient way to introduce substituents, minimizing the need for pre-functionalized starting materials. rsc.orgrsc.org For the synthesis of heteroaryl-substituted aminopyridines, methods involving the reaction of a chloropyridinamine with N-iodosuccinimide (NIS) followed by subsequent coupling reactions have been reported. google.com

The amino group of this compound offers a versatile handle for introducing a wide range of functional groups. Standard organic transformations can be applied to modify this group, thereby altering the electronic and steric properties of the molecule. researchgate.net

Common modifications include:

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This is often used as a protecting group strategy or to introduce specific functionalities.

Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net These modifications can influence the compound's lipophilicity and basicity. nih.gov

Formation of Guanidines: The amino group can be converted into a guanidine (B92328) moiety, which is a common pharmacophore in medicinal chemistry. This can be achieved by reacting with reagents like N,N'-di-Boc-S-methylisothiourea.

These modifications not only alter the properties of the parent molecule but can also serve as intermediates for more complex derivatives. For example, the modified amino group can act as a directing group in subsequent C-H activation reactions. nih.gov

Reactivity Profiles of this compound Derivatives

The reactivity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the amino group. These substituents can modulate the molecule's performance in key chemical transformations.

Substituents play a pivotal role in the efficacy of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The electronic properties of the substituent can affect the rate-determining step of the catalytic cycle.

Electron-withdrawing groups (e.g., -NO₂, -CN) generally increase the reactivity of the C-I bond towards oxidative addition by making the pyridine ring more electron-deficient. This often leads to higher reaction rates and yields in cross-coupling reactions. nih.gov

The position of the substituent also matters. A substituent ortho to the iodine atom can exert steric hindrance, potentially slowing down the reaction or requiring more robust catalytic systems. researchgate.net

| Substituent on Pyridine Ring | Electronic Effect | Anticipated Impact on Suzuki-Miyaura Coupling Yield | Rationale |

|---|---|---|---|

| 4-NO₂ | Strongly Electron-Withdrawing | Increase | Enhances the rate of oxidative addition to the Pd(0) catalyst. |

| 5-CN | Electron-Withdrawing | Increase | Makes the carbon-iodine bond more susceptible to cleavage. |

| 4-OCH₃ | Electron-Donating | Decrease | Reduces the electrophilicity of the reaction center, slowing oxidative addition. |

| 5-CH₃ | Weakly Electron-Donating | Slight Decrease | May slightly decrease the rate of oxidative addition. |

Substituents can significantly alter the nucleophilic and electrophilic character of different sites within the this compound scaffold.

Nucleophilicity of the Amino Group: The basicity and nucleophilicity of the 2-amino group are directly influenced by substituents on the ring. masterorganicchemistry.comuni-muenchen.de Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it less basic and less nucleophilic. Conversely, electron-donating groups enhance its nucleophilicity. This is crucial for reactions involving the amino group, such as alkylation or acylation. researchgate.net

Electrophilicity of the Pyridine Ring: The pyridine ring itself is inherently electron-deficient. uoanbar.edu.iq Electron-withdrawing substituents further increase this deficiency, making the ring more susceptible to nucleophilic aromatic substitution (SNAr) at positions other than the iodinated carbon, provided a suitable leaving group is present. researchgate.net Conversely, electron-donating groups reduce the ring's electrophilicity.

Comparative Studies of this compound and Related Halogenated Aminopyridines (e.g., bromo, chloro analogues)

The choice of halogen atom (I, Br, or Cl) on the 2-aminopyridine (B139424) scaffold has a profound impact on its reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This difference is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond and the halogen's electronegativity.